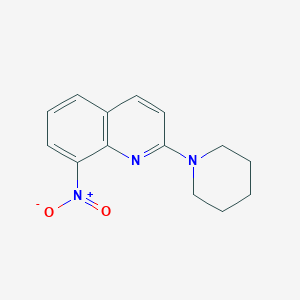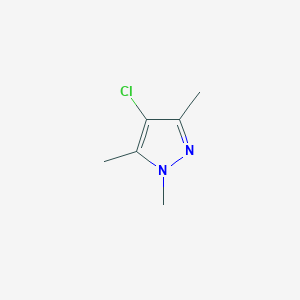![molecular formula C12H11F3N2S B2901042 4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile CAS No. 477888-09-8](/img/structure/B2901042.png)
4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of this compound are mentioned in the available resources .科学研究应用
4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile has been studied for its potential applications in various fields, including medical research, drug synthesis, and biochemistry. In medical research, this compound has been studied as a potential anti-cancer agent. In drug synthesis, it has been used as a starting material for the synthesis of various drugs, such as anti-diabetic drugs and anti-inflammatory drugs. In biochemistry, this compound has been used to study the structure and function of enzymes.
作用机制
The mechanism of action of 4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile is still being studied. However, it is believed that the compound acts as a competitive inhibitor of enzymes involved in the metabolism of drugs, thus preventing the metabolism of the drug and allowing it to remain active for a longer period of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been observed that the compound shows promise as an anti-cancer agent, as well as an anti-inflammatory agent. It has also been shown to have a protective effect against oxidative stress and to inhibit the activity of enzymes involved in drug metabolism.
实验室实验的优点和局限性
The advantages of using 4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile in laboratory experiments include its low cost, ease of synthesis, and stability. Additionally, the compound is non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to accurately measure the concentration of the compound in a solution, and it is also difficult to control the reaction conditions in order to achieve the desired outcome.
未来方向
The potential applications of 4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile are still being explored. Some potential future directions include further research into its anti-cancer and anti-inflammatory properties, as well as its ability to inhibit drug metabolism. Additionally, further research into its structure-activity relationship and its interactions with other compounds could lead to the development of new drugs or drug delivery systems. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of 4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile involves a two-step process. In the first step, a solution of 4,6-dimethyl-2-pyridinecarboxaldehyde and 3,4,4-trifluoro-3-butenylsulfanyl chloride is stirred in a solvent at room temperature. The reaction produces 4,6-dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyridine, which is then reacted with nicotinonitrile in the second step. This produces the desired compound, this compound.
属性
IUPAC Name |
4,6-dimethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2S/c1-7-5-8(2)17-12(9(7)6-16)18-4-3-10(13)11(14)15/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFQFRJNSVQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCC(=C(F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid](/img/structure/B2900962.png)
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B2900964.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2900967.png)
![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2900972.png)
![N-Methyl-N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]phenyl]cyclopropanecarboxamide](/img/structure/B2900973.png)
![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)

![N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2900979.png)
![1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2900981.png)
